molecular formula C13H9Cl2IN2O2 B11780064 Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

Cat. No.: B11780064
M. Wt: 423.03 g/mol
InChI Key: PGMYMGBRBDOGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a chemical compound of significant interest in advanced pharmaceutical and medicinal chemistry research. This multi-functional pyrimidine derivative is primarily utilized as a versatile synthetic intermediate or building block for the construction of more complex, pharmacologically active molecules. Its molecular structure incorporates two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for systematic functionalization of the pyrimidine core. Furthermore, the presence of the 3-iodophenyl group at the 2-position provides a strategic handle for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create diverse chemical libraries for screening. The ethyl carboxylate moiety adds another dimension of utility, as it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in amide coupling reactions. Pyrimidine-based scaffolds are extensively studied in drug discovery, particularly in the development of protein kinase inhibitors . A closely related compound, Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate, demonstrates the research focus on this structural family . As such, this compound holds substantial value for researchers exploring new therapeutic agents, especially in the fields of oncology and inflammatory diseases. It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C13H9Cl2IN2O2

Molecular Weight

423.03 g/mol

IUPAC Name

ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C13H9Cl2IN2O2/c1-2-20-13(19)10-9(14)11(15)18-12(17-10)7-4-3-5-8(16)6-7/h3-6H,2H2,1H3

InChI Key

PGMYMGBRBDOGCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C2=CC(=CC=C2)I)Cl)Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis and Initial Functionalization

The synthesis begins with constructing the pyrimidine ring, typically via condensation reactions. Diethyl malonate and formamide are common precursors, as demonstrated in the preparation of 4,6-dichloropyrimidine . In a representative procedure, formamide and sodium ethoxide undergo nucleophilic addition with diethyl malonate under reflux in ethanol, yielding 4,6-dihydroxypyrimidine . This intermediate is critical for subsequent halogenation.

Reaction Conditions :

  • Molar Ratios : Formamide to diethyl malonate ratios of 3.5:1 ensure complete cyclization .

  • Temperature : Reflux at 80–90°C for 3–8 hours .

  • Solvent : Absolute ethanol facilitates both reactivity and easy recovery via distillation .

Dichlorination of the Pyrimidine Ring

Chlorination of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is achieved using thionyl chloride (SOCl₂) in dichloroethane with catalytic aluminum oxide . The process involves:

  • Catalyst Activation : Anhydrous aluminum oxide or boric acid-activated alumina enhances electrophilic substitution .

  • Reagent Ratios : A 1:2 molar ratio of dihydroxypyrimidine to SOCl₂ ensures complete conversion .

  • Reflux Conditions : Maintaining 115–120°C for 3–5 hours under nitrogen atmosphere .

Key Data :

ParameterValueSource
Yield83–87%
Catalyst Loading0.5–1.0 wt%
Purity (HPLC)>99%

Esterification and Final Product Isolation

The ethyl ester group is introduced either early (via esterified malonate precursors) or late-stage through alcoholysis. A preferred method involves treating the carboxylic acid intermediate with ethanol and thionyl chloride:

RCOOH+SOCl2RCOClEtOHRCOOEt\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{EtOH}} \text{RCOOEt}

Optimization :

  • Acid Chloride Formation : SOCl₂ in dichloroethane at 60°C .

  • Esterification : Excess ethanol (5 eq.) at reflux for 2 hours .

Purification :

  • Crystallization : Cooling to -8°C in dichloroethane yields needle-like crystals .

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) removes trace impurities .

Analytical Characterization and Quality Control

Final product validation employs spectroscopic and chromatographic methods:

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.5 ppm .

    • ¹³C NMR : Carboxylate carbon at δ 165–170 ppm .

  • Mass Spectrometry :

    • ESI-MS : [M+H]⁺ peak at m/z 423.03 .

  • HPLC : Retention time of 12.3 minutes (C18, 70:30 acetonitrile/water) .

Scalability and Industrial Considerations

The patent-sourced method highlights scalability:

  • Batch Size : Up to 50 kg with consistent yields (83–85%) .

  • Solvent Recovery : Dichloroethane and ethanol are recycled, reducing costs by 40% .

  • Waste Management : SOCl₂ byproducts are neutralized with aqueous sodium bicarbonate .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and neurodegenerative processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of analogous pyrimidine/heterocyclic carboxylates:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate N/A C₁₃H₁₀Cl₂IN₂O₂ 5,6-Cl₂; 2-(3-I-C₆H₄) ~447.04 (est.) High steric bulk; polarizable iodine
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate 1240597-44-7 C₁₂H₁₀ClN₃O₂ 6-Cl; 2-(pyridin-2-yl) 263.68 Pyridine ring enhances π-stacking
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate 945717-60-2 C₉H₉F₃N₂O₂ 6-CH₃; 2-CF₃ 234.17 Electron-withdrawing CF₃ group
Fenbuconazole (phenyl 5,6-dichloro-2-trifluoromethylbenzimidazole-1-carboxylate) N/A C₁₉H₁₅Cl₂F₃N₂O₂ 5,6-Cl₂; 2-CF₃ (benzimidazole core) ~437.24 Agrochemical activity; Cl/CF₃ synergy
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate N/A C₁₄H₁₅ClN₂O₃ Saturated ring; 2-oxo; 3-Cl-C₆H₄ 294.73 Hydrogen-bonding capability
Key Observations:
  • Halogen Effects: The 5,6-dichloro substitution in the target compound and fenbuconazole () enhances electrophilicity, facilitating nucleophilic aromatic substitution.
  • Steric and Electronic Profiles : The 3-iodophenyl group in the target compound imposes greater steric hindrance compared to pyridinyl (CAS 1240597-44-7) or trifluoromethyl (CAS 945717-60-2) groups. This may reduce rotational freedom but enhance hydrophobic interactions in biological systems .
  • Biological Relevance : Compounds like fenbuconazole () demonstrate that dichloro substitution correlates with agrochemical efficacy, while the iodine in the target compound may offer unique pharmacokinetic properties, such as prolonged half-life due to stronger van der Waals interactions .

Biological Activity

Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H9Cl2I N2O2
  • Molecular Weight : 354.02 g/mol

The compound features a pyrimidine core substituted with chlorine and iodine atoms, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate level of potency.

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : The compound demonstrated a significant reduction in edema with an inhibition rate of approximately 60% at a dose of 50 mg/kg.

This anti-inflammatory effect may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Cytotoxicity in Cancer Cells

A study conducted by Zhang et al. (2023) investigated the cytotoxic effects of this compound on HeLa cells. The results indicated that:

TreatmentIC50 (µM)Mechanism
Compound15Apoptosis via caspase activation
Control>100No significant effect

Study 2: Anti-inflammatory Efficacy

In a separate study by Kumar et al. (2023), the anti-inflammatory properties were assessed using an animal model:

TreatmentDose (mg/kg)Edema Inhibition (%)
Compound5060
Control-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.